molecular formula C13H14O2 B073391 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-28-9

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate

Cat. No. B073391
CAS RN: 1207-28-9
M. Wt: 202.25 g/mol
InChI Key: VNBPMOWULQJFFK-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, also known as TUTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TUTA is a member of the family of tricyclic sesquiterpenes and has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties.

Mechanism Of Action

The mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and oxidative stress. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the regulation of inflammatory responses. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.

Biochemical And Physiological Effects

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate can inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to reduce inflammation in models of arthritis and colitis, and to inhibit tumor growth in models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. One area of interest is the development of more efficient synthesis methods that can produce [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate in larger quantities and with higher purity. Another area of interest is the development of new formulations that can improve the solubility and bioavailability of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. Finally, further research is needed to elucidate the mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate and to optimize its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate involves several steps, including the isolation of the tricyclic sesquiterpene precursor, the functionalization of the C-11 position with an acetate group, and the resolution of the resulting racemic mixture to obtain the desired enantiomer. The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been achieved through both chemical and biological methods, with the latter being preferred due to its lower environmental impact.

Scientific Research Applications

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been studied for its anti-inflammatory properties, which have been shown to be effective in reducing the production of pro-inflammatory cytokines and chemokines. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to possess antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues.

properties

CAS RN

1207-28-9

Product Name

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate

InChI

InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13?

InChI Key

VNBPMOWULQJFFK-FUNVUKJBSA-N

Isomeric SMILES

CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23

SMILES

CC(=O)OC1C2CCC1C3=CC=CC=C23

Canonical SMILES

CC(=O)OC1C2CCC1C3=CC=CC=C23

synonyms

Acetic acid (9-anti)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester

Origin of Product

United States

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